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Human membrane-bound PD-L1 polypeptide -

Human membrane-bound PD-L1 polypeptide

Catalog Number: EVT-12514577
CAS Number:
Molecular Formula: C85H140N26O36S
Molecular Weight: 2134.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Human membrane-bound programmed death ligand 1 polypeptide, commonly referred to as PD-L1, is a crucial immune checkpoint protein that plays a significant role in the regulation of immune responses. It is primarily expressed on the surface of various cells, including tumor cells, and interacts with programmed death-1 receptor on T cells, leading to the inhibition of T cell activation and proliferation. This mechanism allows cancer cells to evade immune detection and destruction, making PD-L1 a key target for immunotherapy in cancer treatment.

Source and Classification

PD-L1 is classified as an immune checkpoint protein and belongs to the B7 family of proteins. It is encoded by the CD274 gene located on chromosome 9 in humans. PD-L1 is expressed in various tissues, including lymphoid tissues and non-lymphoid tissues, and its expression can be upregulated in response to inflammatory cytokines or in the tumor microenvironment.

Synthesis Analysis

Methods

The synthesis of PD-L1 polypeptides typically involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the stepwise assembly of amino acids into polypeptides on a solid support. For example, specific peptides targeting PD-L1 have been synthesized using SPPS with Fmoc-protected amino acids, followed by purification through high-performance liquid chromatography (HPLC) and characterization via mass spectrometry to confirm molecular weight and purity .

Technical Details

In recent studies, novel peptides such as the SPAM peptide were engineered using mRNA display technology. This approach allows for the identification of high-affinity binding peptides that selectively target human PD-L1. The SPAM peptide exhibited dissociation constants of 119 nM for unglycosylated PD-L1 and 67 nM for glycosylated forms, indicating strong binding affinity .

Molecular Structure Analysis

Structure

The molecular structure of human PD-L1 consists of an extracellular domain that facilitates its interaction with programmed death-1 receptor. The crystal structure of the PD-1/PD-L1 complex has been elucidated at high resolution (2.45 Å), revealing critical interactions between specific amino acid residues that mediate binding .

Data

The structural analysis indicates that key residues such as Asn (68), Gln (75), Thr (76), Lys (78), Ile (126), and Glu (136) are pivotal for the interaction between PD-1 and PD-L1. These residues form hydrogen bonds and hydrophobic interactions that stabilize the complex .

Chemical Reactions Analysis

Reactions

The primary chemical reaction involving PD-L1 occurs during its binding to programmed death-1 receptor on T cells. This interaction is characterized by conformational changes in both proteins that facilitate their association. The binding process can be influenced by various factors, including post-translational modifications like glycosylation, which can affect the affinity and specificity of the interaction.

Technical Details

Competition binding assays have demonstrated that certain peptides can inhibit the interaction between PD-1 and PD-L1 effectively. For instance, peptides designed through phage display technology have shown significant potential in blocking this interaction, thus enhancing T cell responses against tumors .

Mechanism of Action

Process

The mechanism by which PD-L1 exerts its effects involves binding to programmed death-1 receptor on T cells, which leads to a series of intracellular signaling events that suppress T cell activation and proliferation. This process results in decreased cytokine production and cytotoxic activity against tumor cells.

Data

Studies have shown that blocking PD-L1 can restore T cell function and enhance anti-tumor immunity. For example, peptides targeting PD-L1 have been demonstrated to inhibit T regulatory cell differentiation and promote cytokine secretion from activated T cells .

Physical and Chemical Properties Analysis

Physical Properties

PD-L1 is a glycoprotein with a molecular weight that varies based on glycosylation status; typically, it ranges between 40 kDa to 55 kDa when analyzed by SDS-PAGE. Its solubility is influenced by its glycosylation patterns and the presence of specific amino acid sequences.

Chemical Properties

Chemically, PD-L1 is stable under physiological conditions but may undergo conformational changes upon binding to its receptor or when subjected to proteolytic cleavage. Its interactions with ligands are characterized by non-covalent forces such as hydrogen bonding, ionic interactions, and hydrophobic effects.

Applications

Scientific Uses

PD-L1 has significant applications in cancer immunotherapy as a target for monoclonal antibodies designed to inhibit its function. Drugs such as pembrolizumab and nivolumab are examples of anti-PD-L1 therapies that have shown efficacy in treating various cancers by blocking the inhibitory signals mediated by PD-L1.

Furthermore, engineered peptides targeting PD-L1 are being explored for their potential use in diagnostics and therapeutic applications, including enhancing vaccine responses or serving as tools for imaging tumor microenvironments where PD-L1 is overexpressed .

Properties

Product Name

Human membrane-bound PD-L1 polypeptide

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-5-oxopentanoic acid

Molecular Formula

C85H140N26O36S

Molecular Weight

2134.2 g/mol

InChI

InChI=1S/C85H140N26O36S/c1-8-37(4)64(108-59(120)31-93-68(129)42(88)34-148)82(143)100-46(16-20-57(90)118)72(133)102-52(28-62(125)126)78(139)110-66(39(6)115)84(145)105-51(27-58(91)119)77(138)107-54(32-112)80(141)96-44(14-10-12-24-87)69(130)95-43(13-9-11-23-86)70(131)97-45(15-19-56(89)117)73(134)106-55(33-113)81(142)103-53(29-63(127)128)79(140)109-65(38(5)114)83(144)104-50(26-41-30-92-35-94-41)76(137)101-49(25-36(2)3)75(136)99-47(17-21-60(121)122)71(132)98-48(18-22-61(123)124)74(135)111-67(40(7)116)85(146)147/h30,35-40,42-55,64-67,112-116,148H,8-29,31-34,86-88H2,1-7H3,(H2,89,117)(H2,90,118)(H2,91,119)(H,92,94)(H,93,129)(H,95,130)(H,96,141)(H,97,131)(H,98,132)(H,99,136)(H,100,143)(H,101,137)(H,102,133)(H,103,142)(H,104,144)(H,105,145)(H,106,134)(H,107,138)(H,108,120)(H,109,140)(H,110,139)(H,111,135)(H,121,122)(H,123,124)(H,125,126)(H,127,128)(H,146,147)/t37-,38+,39+,40+,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,64-,65-,66-,67-/m0/s1

InChI Key

JOCQKMMPKIWUAO-IHIIYLMDSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C(CS)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CNC(=O)[C@H](CS)N

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